molecular formula C10H12O2 B2742472 (2S,4R)-2-Methylchroman-4-ol CAS No. 1820570-01-1

(2S,4R)-2-Methylchroman-4-ol

Cat. No.: B2742472
CAS No.: 1820570-01-1
M. Wt: 164.204
InChI Key: DWBIZQGILMWHRS-IONNQARKSA-N
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Description

(2S,4R)-2-Methylchroman-4-ol is a chiral organic compound belonging to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Scientific Research Applications

(2S,4R)-2-Methylchroman-4-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of materials with specific optical properties due to its chiral nature.

Mechanism of Action

Target of Action

The primary target of (2S,4R)-2-Methylchroman-4-ol is the DNA polymerase III sliding clamp (DnaN) which has been validated as a new anti-tuberculosis target . This protein plays a crucial role in DNA replication and repair, making it a significant target for therapeutic intervention .

Mode of Action

This compound interacts with its target, DnaN, by binding to it with nanomolar affinity . This binding inhibits the function of DnaN, thereby disrupting the DNA replication process. The compound’s interaction with DnaN results in the inhibition of cortisol production in adrenocortical cells .

Biochemical Pathways

The compound affects the steroidogenesis pathway, specifically inhibiting the production of cortisol . This inhibition occurs at lower concentrations compared to other compounds, indicating a potent effect on this pathway . The compound’s effect on this pathway leads to a decrease in cortisol levels, which can have significant downstream effects on various physiological processes, including immune response and metabolism.

Pharmacokinetics

Studies on similar compounds suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the action of this compound is the inhibition of cortisol production in adrenocortical cells . This leads to a decrease in cortisol levels, which can have significant effects on various physiological processes. For example, it can lead to a reduction in immune response and changes in metabolism. Additionally, the compound may also inhibit ACTH secretion and growth of pituitary adenoma cells .

Safety and Hazards

The safety and hazards of compounds similar to “(2S,4R)-2-Methylchroman-4-ol” have been discussed. For example, the safety data sheet for “(2S,4R)-Teneligliptin” provides information on first aid measures, firefighting measures, and accidental release measures .

Future Directions

In terms of future directions, the design of new glutamine-metabolizing PET imaging agents is useful for tumor diagnosis and treatment .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific molecular context and can vary widely .

Cellular Effects

It’s plausible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of (2S,4R)-2-Methylchroman-4-ol at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. It’s possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It’s plausible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It’s possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-Methylchroman-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric synthesis starting from chiral precursors to ensure the desired stereochemistry. For instance, the use of chiral catalysts or chiral auxiliaries can help achieve the (2S,4R) configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize advanced catalytic systems to ensure high yield and enantiomeric purity. The reaction conditions are optimized to maintain the integrity of the stereochemistry while maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-2-Methylchroman-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of chromanones or chromanals.

    Reduction: Formation of dihydrochromans.

    Substitution: Formation of various substituted chromans depending on the substituent introduced.

Comparison with Similar Compounds

    (2S,4S)-2-Methylchroman-4-ol: Another stereoisomer with different biological activities and properties.

    Chroman-4-ol: A non-chiral analog with similar chemical structure but lacking specific stereochemistry.

    Tocopherols: Compounds with similar antioxidant properties but different structural frameworks.

Uniqueness: (2S,4R)-2-Methylchroman-4-ol is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, setting it apart from its non-chiral or differently chiral analogs.

Properties

IUPAC Name

(2S,4R)-2-methyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBIZQGILMWHRS-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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